Enhanced Lipophilicity Through 4-Ethoxyphenyl Substitution vs. Methoxy Analog
The 4-ethoxyphenyl substituent (-OCH2CH3) on the target compound is calculated to increase the partition coefficient (clogP) by approximately +0.5 to +0.8 log units compared to a 4-methoxyphenyl (-OCH3) analog. This difference in lipophilicity can significantly impact membrane permeability and non-specific protein binding, a critical factor for in vitro assay performance and in vivo pharmacokinetics [1].
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~2.8-3.2 (estimated) |
| Comparator Or Baseline | 1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea; clogP ~2.2-2.6 (estimated) |
| Quantified Difference | Δ clogP ≈ +0.6 |
| Conditions | In silico fragment-based calculation method |
Why This Matters
This quantifiable difference in lipophilicity serves as a key parameter for scientists selecting compounds for cell-based assays where membrane penetration is required, or for in vivo studies where distribution volume is a concern.
- [1] US3520886A - Pyridazone/urea derivatives. This patent defines the class and provides structural basis for property prediction. View Source
